
(S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methoxy group on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 4-position.
Chiral Amine Introduction: The brominated intermediate is then subjected to a chiral amine introduction, often through a reductive amination process using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chiral amine introduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may play a role in binding affinity and specificity, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(S)-1-(4-Methoxyphenyl)ethan-1-amine: Lacks the halogen atom, providing a comparison for the effect of halogenation.
(S)-1-(4-Bromo-3-hydroxyphenyl)ethan-1-amine: Hydroxy group instead of methoxy, highlighting the effect of different substituents.
Uniqueness
(S)-1-(4-Bromo-3-methoxyphenyl)ethan-1-amine is unique due to the specific combination of bromine and methoxy groups, which can influence its reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as the (S)-enantiomer may exhibit different properties compared to the ®-enantiomer.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromo-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
Clave InChI |
TZPQBWQYEUMEGL-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)Br)OC)N |
SMILES canónico |
CC(C1=CC(=C(C=C1)Br)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13054027.png)
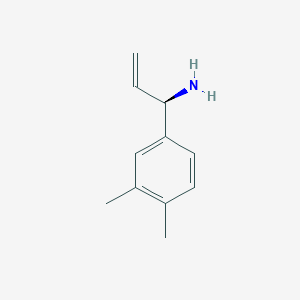
![4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13054047.png)
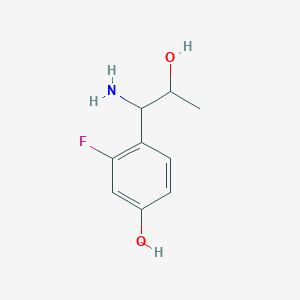
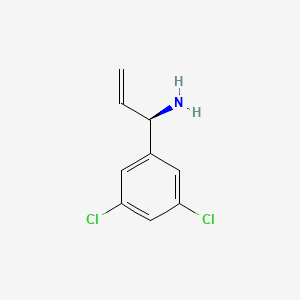
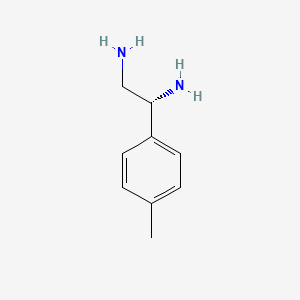
![Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054075.png)
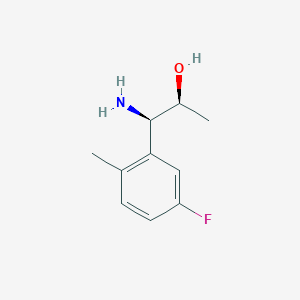

![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)

![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
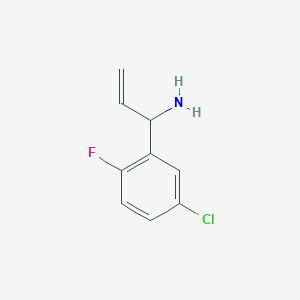
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
